

Application Note: HPLC Analysis of Metronidazole

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Compound of Interest

Compound Name: *Metronidazole acetic acid*
(Standard)

Cat. No.: B109819

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AN-HPLC-MTZ-001

Introduction

Metronidazole is a nitroimidazole antibiotic medication used to treat a variety of anaerobic bacterial and protozoal infections.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantitative determination of metronidazole in pharmaceutical formulations and biological samples. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of Metronidazole. The described method utilizes a C18 stationary phase with a mobile phase containing an acidic modifier to ensure optimal peak shape and resolution.

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and quality control who are involved in the analysis of Metronidazole.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

Parameter	Recommended Conditions
HPLC System	Isocratic HPLC system with UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and 0.3% Phosphoric Acid solution (20:80 v/v) modified with 0.1% Triethylamine[2]
Flow Rate	1.0 mL/min[2][3]
Column Temperature	Ambient
Detection Wavelength	320 nm
Injection Volume	10 µL[3]
Run Time	Approximately 10 minutes

2. Reagent and Sample Preparation

- Mobile Phase Preparation:
 - Prepare a 0.3% (v/v) solution of phosphoric acid in HPLC-grade water.
 - Add 0.1% (v/v) of triethylamine to the phosphoric acid solution.
 - Mix 200 mL of HPLC-grade acetonitrile with 800 mL of the prepared aqueous solution.
 - Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3][4]
- Standard Solution Preparation (100 µg/mL):
 - Accurately weigh approximately 10 mg of Metronidazole reference standard.
 - Transfer the standard to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.
 - This stock solution can be further diluted with the mobile phase to prepare working standards of lower concentrations for linearity studies.

- Sample Preparation (from Tablets):
 - Weigh and finely powder no fewer than 10 Metronidazole tablets.
 - Accurately weigh a portion of the powder equivalent to 10 mg of Metronidazole and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
 - Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
 - Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

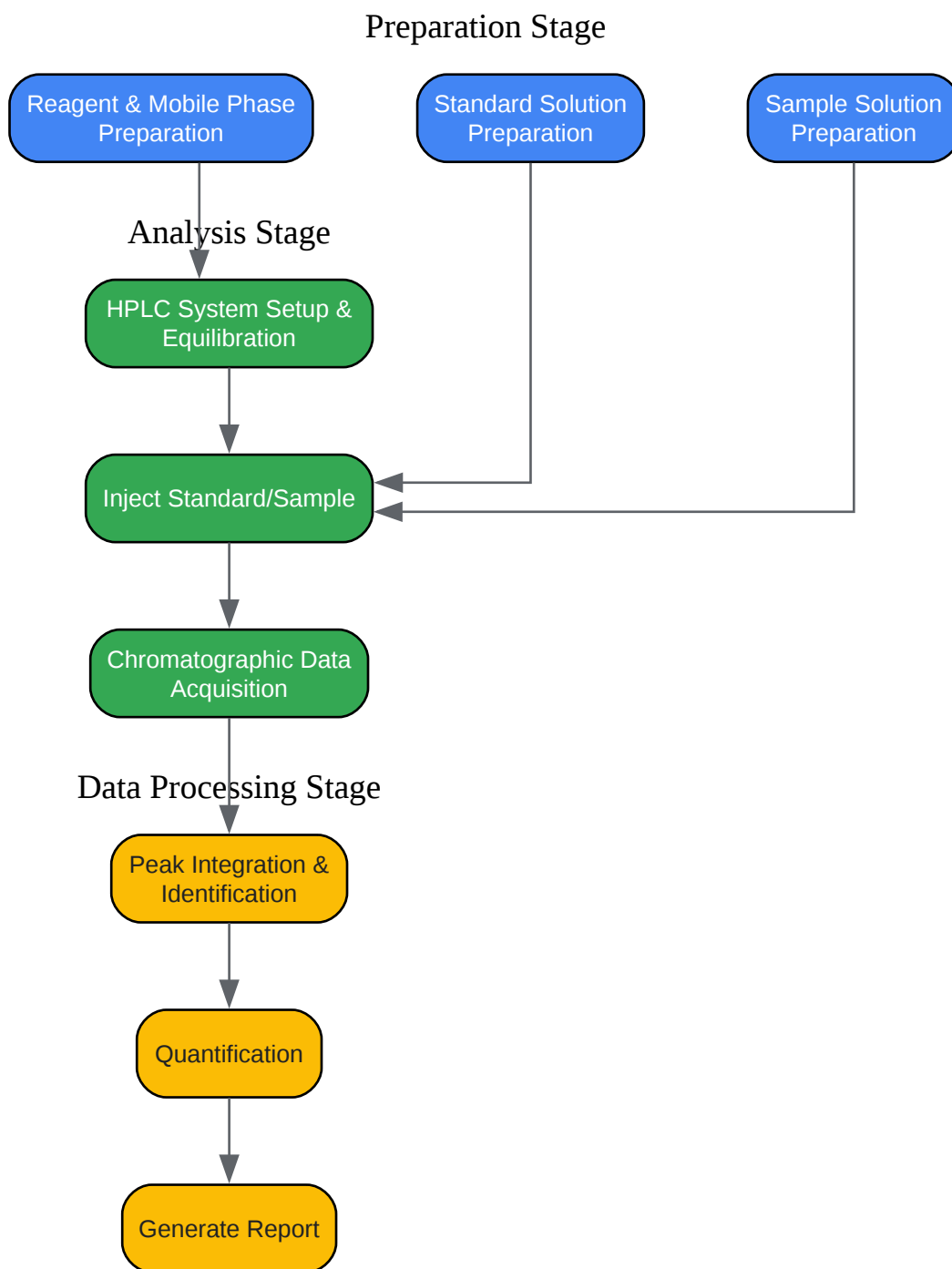
Data Presentation

The following table summarizes the expected system suitability and validation parameters for this method.

Parameter	Expected Value
Retention Time (Metronidazole)	~3.43 min ^[2]
Tailing Factor	Not more than 2.0 ^[5]
Theoretical Plates	> 2000
Linearity (r ²)	≥ 0.999
Precision (%RSD)	≤ 2.0% ^[5]

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the HPLC analysis of Metronidazole.



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Caption: Workflow for Metronidazole HPLC Analysis.

This application note provides a comprehensive protocol for the HPLC analysis of Metronidazole. The method is simple, robust, and suitable for routine quality control testing of Metronidazole in pharmaceutical dosage forms. For the analysis of Metronidazole and its related substances, more complex mobile phases or gradient elution might be necessary.^[6] It is recommended to validate the method according to ICH guidelines before its application in a regulatory environment.

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